N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a methoxy group at position 8, linked via a piperazine ring to a sulfonyl group and a phenylacetamide moiety. The pyrimidoindole scaffold is known for its bioactivity in kinase inhibition and anticancer research, while the piperazine-sulfonyl group enhances solubility and modulates receptor binding . The acetamide terminus contributes to hydrogen-bonding interactions, a common feature in drug design for improving target affinity .
Properties
Molecular Formula |
C23H24N6O4S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[4-[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C23H24N6O4S/c1-15(30)26-16-3-6-18(7-4-16)34(31,32)29-11-9-28(10-12-29)23-22-21(24-14-25-23)19-13-17(33-2)5-8-20(19)27-22/h3-8,13-14,27H,9-12H2,1-2H3,(H,26,30) |
InChI Key |
KCJIYBGAJLOHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization and Methoxylation
The cyclocondensation of 5-methoxyindole with a suitably substituted pyrimidine precursor under acidic conditions forms the tricyclic pyrimido[5,4-b]indole system. Polyphosphoric acid (PPA) is commonly employed as both a catalyst and solvent at 120–140°C for 6–8 hours. The methoxy group at position 8 is retained by selecting a 5-methoxyindole starting material, ensuring regioselectivity during cyclization.
Functionalization at Position 4
The 4-position of the pyrimidoindole core is activated for subsequent substitution. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields the 4-bromo intermediate, which is pivotal for introducing the piperazine moiety.
Sulfonylation of the Piperazine Intermediate
Sulfonylation introduces the phenylsulfonyl group, linking the pyrimidoindole-piperazine complex to the acetamide-bearing phenyl ring.
Sulfonyl Chloride Preparation
4-Acetamidobenzenesulfonyl chloride is synthesized by chlorosulfonation of acetanilide. Reaction with chlorosulfonic acid (ClSO3H) at 0°C followed by thionyl chloride (SOCl2) quench yields the sulfonyl chloride in 80% purity.
Coupling Reaction
The piperazine intermediate reacts with 4-acetamidobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 4 hours). The sulfonamide product precipitates upon addition of ice water and is recrystallized from ethanol to achieve >95% purity.
Final Acetylation and Purification
The terminal acetamide group is introduced via acetylation of the aniline intermediate.
Deprotection and Acetylation
Hydrolysis of the 4-acetamidophenyl sulfonamide under acidic conditions (HCl, reflux) generates the free aniline. Subsequent acetylation with acetic anhydride in pyridine (60°C, 2 hours) affords the target compound.
Purification Strategies
-
Crystallization : Ethanol/water mixtures (3:1) yield needle-like crystals with a melting point of 218–220°C.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities, achieving >99% purity.
Analytical Characterization
Critical quality control parameters are verified using advanced spectroscopic techniques:
Optimization and Scalability
Industrial-scale production (kilogram batches) employs continuous flow reactors for sulfonylation and acetylation steps, reducing reaction times by 40% compared to batch processes. Key process parameters include:
-
Temperature Control : Maintaining ≤10°C during sulfonyl chloride formation prevents decomposition.
-
Catalyst Recycling : Palladium catalysts from amination steps are recovered via filtration (>90% efficiency).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Classical SNAr | 68% | 95% | 12.50 |
| Catalytic Amination | 88% | 99% | 18.20 |
| Flow Chemistry | 82% | 98% | 15.80 |
The catalytic amination route, despite higher catalyst costs, is preferred for pharmaceutical applications due to superior yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
Chemistry: In chemistry, N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for investigating biological processes and developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its effects on various biological pathways and its potential as a treatment for diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced materials, such as polymers and catalysts, as well as in the optimization of chemical reactions for industrial applications.
Mechanism of Action
The mechanism of action of N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity and influence various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby reducing the progression of the disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidoindole Cores
(a) N-(4-Ethylphenyl)-2-{[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl}Acetamide (CAS 536706-70-4)
- Structural Features : Shares the pyrimidoindole core but replaces the piperazinyl-sulfonyl group with a sulfanyl-acetamide chain. The 3-methoxyphenyl substituent at position 3 and 4-ethylphenyl group alter lipophilicity compared to the target compound .
(b) 2-[(7,8-Dimethoxy-5H-Pyrimido[5,4-b]Indol-4-yl)Thio]-N-(2-Ethylphenyl)Acetamide (CAS 1112419-48-3)
- Structural Features : Differs in substituent positions (7,8-dimethoxy vs. 8-methoxy) and includes a thioether linkage. The ethylphenyl group may improve membrane permeability .
- Activity : Methoxy groups at positions 7 and 8 could enhance DNA intercalation or topoisomerase inhibition, as seen in related indole derivatives .
Piperazinyl-Sulfonyl Derivatives
(a) N-(4-{[4-(2-Pyrimidinyl)Piperazino]Sulfonyl}Phenyl)Acetamide (CAS 545383-46-8)
Sulfonamide and Acetamide Hybrids
(a) N-[4-[(4-Methyl-1-Piperazinyl)Sulfonyl]Phenyl]Acetamide (Compound 35)
- Structural Features : Lacks the pyrimidoindole system but retains the piperazinyl-sulfonyl-phenylacetamide backbone.
- Activity : Demonstrated analgesic activity comparable to paracetamol, highlighting the role of sulfonamide-acetamide hybrids in pain management .
(b) 2-[(4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl]-N-Hydroxyacetamide
- Structural Features : Replaces pyrimidoindole with a triazole-furan system. The hydroxamic acid group (-NHOH) enhances metal-chelating properties.
Research Findings and Pharmacological Implications
Key Structural-Activity Relationships (SAR)
- Pyrimidoindole Core : Essential for DNA interaction and kinase inhibition. Methoxy groups at position 8 (target compound) or 7/8 (CAS 1112419-48-3) modulate electron density and binding specificity .
- Piperazinyl-Sulfonyl Linker : Enhances solubility and bioavailability compared to sulfanyl or thioether linkages .
- Acetamide Terminus : Critical for hydrogen bonding; substitution with hydroxamic acid () or ethylphenyl groups () alters target selectivity .
Comparative Pharmacological Data
Biological Activity
N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structural components of this compound include a piperazine moiety, a sulfonamide group, and a pyrimidine derivative, all of which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 484.57 g/mol. The compound's structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of compounds similar to this compound. For instance, derivatives containing the piperazine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 10 |
| Compound B | Bacillus subtilis | 18 | 12 |
| N-(substituted phenyl)-acetamide | E. coli | 10 | 20 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Particularly, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of conditions like Alzheimer's disease. The inhibitory activity was assessed using standard methods where the percent inhibition was calculated based on absorbance changes at 405 nm .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|---|
| N-(substituted phenyl)-acetamide | AChE | 6.28 | 21.25 |
| Compound C | Urease | 2.14 | 21.25 |
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. For example, piperazine derivatives have been linked to significant antiproliferative effects against various cancer cell lines . Although specific data for this compound is limited, the presence of the pyrimidine ring is often associated with increased cytotoxicity in cancer cells.
Case Studies
A notable case study involved a series of synthesized compounds that included piperazine and sulfonamide groups. These compounds were tested for their biological activities in vitro and demonstrated significant antibacterial and enzyme inhibitory effects. The findings indicated that modifications to the piperazine moiety could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
